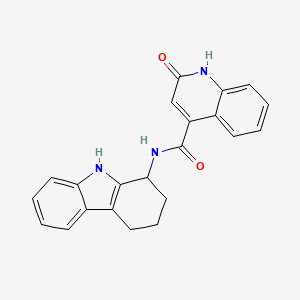![molecular formula C18H19N5O B11010493 2-phenyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B11010493.png)
2-phenyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-pyrrol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Phenyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-pyrrol-1-yl)ethanamide is a complex organic compound with a unique structure that includes a phenyl group, a pyrimidinylamino group, and a pyrrol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Phenyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-pyrrol-1-yl)ethanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidinylamino group, followed by the introduction of the phenyl and pyrrol-1-yl groups through various chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial use.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Phenyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-pyrrol-1-yl)ethanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst, while reduction reactions may be carried out at room temperature under an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the pyrrol-1-yl group may lead to the formation of pyrrol-2-one derivatives, while reduction of the pyrimidinylamino group may yield amine derivatives.
Scientific Research Applications
(2R)-2-Phenyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-pyrrol-1-yl)ethanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding, which may have implications in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2R)-2-Phenyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-pyrrol-1-yl)ethanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-2-Phenyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-pyrrol-1-yl)ethanamide include:
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have various industrial applications.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring structure, which are widely studied for their biological activities and therapeutic potential.
Uniqueness
What sets (2R)-2-Phenyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-pyrrol-1-yl)ethanamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H19N5O |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(2R)-2-phenyl-N-[2-(pyrimidin-2-ylamino)ethyl]-2-pyrrol-1-ylacetamide |
InChI |
InChI=1S/C18H19N5O/c24-17(19-11-12-22-18-20-9-6-10-21-18)16(23-13-4-5-14-23)15-7-2-1-3-8-15/h1-10,13-14,16H,11-12H2,(H,19,24)(H,20,21,22)/t16-/m1/s1 |
InChI Key |
NYPYERPOWBYDCL-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)NCCNC2=NC=CC=N2)N3C=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCCNC2=NC=CC=N2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B11010417.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide](/img/structure/B11010425.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[2-(dimethylamino)ethoxy]phenyl}acetamide](/img/structure/B11010426.png)
![N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11010430.png)
![4-(2-methylpropyl)-1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11010439.png)

![N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B11010450.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(piperidin-1-ylsulfonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B11010467.png)
![5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B11010469.png)
![4-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid](/img/structure/B11010478.png)
![1-(1H-indazol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010481.png)
![3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one](/img/structure/B11010486.png)
![{4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B11010496.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B11010500.png)
